Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate
Description
Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a hydroxyethyl substituent at the 2-position and a methyl ester group at the 5-position of the thiazole ring. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFCUAPBAYXJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation and Functionalization
One efficient strategy involves starting from thiazole derivatives or thiazole-5-carboxylic acid derivatives, followed by selective functionalization at the 2-position to introduce the hydroxyethyl moiety. The ester group is commonly introduced via methylation of the corresponding carboxylic acid or by direct use of methyl esters as starting materials.
Hydroxyethyl Group Introduction
The hydroxyethyl substituent can be introduced through nucleophilic substitution or addition reactions involving ethylene oxide or related precursors. Alternatively, selective reduction or oxidation steps on pre-functionalized thiazole intermediates enable the installation of the hydroxyethyl group.
Detailed Preparation Methods
Method Based on Thiazole-5-carboxylic Acid Derivatives
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from thiazole-5-carboxylic acid or its methyl ester derivative | Use of methylating agents if starting from acid | Esterification to form methyl ester |
| 2 | Introduction of hydroxyethyl group at 2-position | Reaction with ethylene oxide or hydroxyethyl halides under basic or acidic catalysis | Control of regioselectivity critical |
| 3 | Purification | Chromatography or recrystallization | Ensures removal of side products |
This approach leverages the availability of thiazole-5-carboxylate esters and modifies the 2-position to install the hydroxyethyl group.
Alternative Route: Bromination and Thiourea Cyclization
A chemoselective α-bromination of β-ethoxyacrylamide derivatives followed by treatment with thiourea has been reported for related thiazole derivatives. This method can be adapted to synthesize substituted thiazoles with functional groups at the 2-position. While this method is more commonly applied to aminothiazole derivatives, it provides a versatile platform for functionalization.
| Step | Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | α-Bromination of β-ethoxyacrylamide | N-Bromosuccinimide (NBS), low temperature (-10 to 0 °C) | High selectivity |
| 2 | One-pot reaction with thiourea | Heating to 80 °C | 86% isolated yield for related compounds |
| 3 | Workup and purification | Vacuum filtration and recrystallization | High purity product |
This method highlights efficient ring construction and functionalization with good yields and selectivity.
Catalytic Hydrogenation for Related Thiazole Derivatives
For certain thiazole derivatives like 4-methyl-5-formylthiazole, catalytic hydrogenation using Pd/BaSO4 in xylene has been reported to efficiently produce aldehyde-substituted thiazoles, which can be further transformed into hydroxyethyl derivatives by reduction or addition reactions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Esterification + Hydroxyethylation | Thiazole-5-carboxylic acid or methyl ester | Methylating agents, ethylene oxide, base/acid catalyst | Not explicitly reported | Straightforward, uses common reagents | Requires regioselective control |
| α-Bromination + Thiourea Cyclization | β-Ethoxyacrylamide derivatives | NBS, thiourea, heating | ~86 (related compounds) | High yield, chemoselective | Multi-step, specific to aminothiazoles |
| Catalytic Hydrogenation + Reduction | 4-Methylthiazole-5-carboxylic chloride | Pd/BaSO4 catalyst, hydrogen, xylene | Not specified | Efficient for aldehyde intermediates | Requires hydrogenation setup |
Research Findings and Practical Considerations
- The preparation of this compound benefits from established thiazole chemistry with adaptations for selective functionalization at the 2-position.
- Purification techniques such as recrystallization and chromatography are essential to isolate the target compound with high purity.
- Solubility considerations suggest using heated solvents and ultrasonic baths to enhance dissolution during synthesis and stock solution preparation.
- Safety precautions must be observed as thiazole derivatives can be biologically active and potentially hazardous.
Scientific Research Applications
Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylates
Structural and Functional Group Variations
Methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate
- Substituents: Diphenylamino (2-position), phenyl (4-position), methyl ester (5-position).
- The absence of hydrogen-bonding groups limits polar interactions compared to the hydroxyethyl derivative .
- Applications : Used in crystallography studies; steric bulk may hinder enzymatic metabolism.
Ethyl 2-[4-(1H-Benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
- Substituents : Benzimidazolylphenyl (2-position), methyl (4-position), ethyl ester (5-position).
- The lack of hydroxyethyl limits hydrogen-bonding capacity .
- Applications: Potential use in targeting benzimidazole-associated biological pathways, such as kinase inhibition.
Ethyl 4-[(4-Chlorophenoxy)methyl]-2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylate
- Substituents: Chlorophenoxymethyl (4-position), nitrophenyl (2-position), ethyl ester (5-position).
- Properties: The nitro group is strongly electron-withdrawing, altering electron density across the thiazole ring. The chlorophenoxy group adds steric bulk and hydrophobicity, contrasting with the hydrophilic hydroxyethyl group .
- Applications : Likely explored for nitro group-mediated redox activity or as a synthetic intermediate.
Methyl 2-(tert-Butoxycarbonylamino)-1,3-thiazole-5-carboxylate
- Substituents: tert-Butoxycarbonyl (Boc)-protected amino (2-position), methyl ester (5-position).
- Properties : The Boc group enhances stability during synthesis but requires deprotection for bioactivity. Compared to hydroxyethyl, this compound is more lipophilic and less polar .
- Applications : Key intermediate in Dasatinib synthesis; Boc protection facilitates selective reactions.
Electronic and Steric Effects
| Compound | Electron-Donating/Withdrawing Groups | Steric Bulk | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Methyl 2-(1-hydroxyethyl)-thiazole-5-carboxylate | Hydroxyethyl (electron-donating) | Moderate | High (OH group) |
| Methyl 2-(Diphenylamino)-thiazole-5-carboxylate | Diphenylamino (electron-donating) | High | Low |
| Ethyl 2-(4-Nitrophenyl)-thiazole-5-carboxylate | Nitrophenyl (electron-withdrawing) | High | Low |
| Methyl 2-(Boc-amino)-thiazole-5-carboxylate | Boc (electron-withdrawing) | Moderate | Low |
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and structure-activity relationships (SAR).
Efficacy Against Mycobacterium tuberculosis
Research indicates that thiazole derivatives exhibit significant antimicrobial properties against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound this compound has shown promise in preliminary studies:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values as low as 0.1 µM against Mtb, indicating strong bactericidal activity .
- Cytotoxicity : The cytotoxic effects on human cell lines were assessed, revealing that effective concentrations did not significantly impair cell viability, with IC50 values exceeding 50 µM for many derivatives .
Broader Antimicrobial Spectrum
In addition to Mtb, thiazole derivatives have been evaluated against other bacterial species:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 6o | Mycobacterium avium | 100 |
| 6i | Mycobacterium abscessus | >100 |
| 6o | Staphylococcus aureus | <10 |
| 6o | Escherichia coli | <10 |
These findings suggest that the thiazole core is crucial for maintaining antimicrobial activity across different species .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Cell Wall Synthesis : Thiazoles interfere with the synthesis of mycolic acids in the bacterial cell wall, which is vital for the integrity and survival of Mtb .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiazole derivatives may induce oxidative stress in bacterial cells, leading to cell death .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their chemical structure. Key observations include:
- Substituent Effects : Electron-donating groups at specific positions on the thiazole ring enhance antimicrobial potency. For instance, hydroxyl and methoxy groups at the C-4 position have been associated with increased activity against Mtb .
- Core Modifications : Alterations to the thiazole core itself can drastically affect activity. Compounds retaining the thiazole structure consistently outperform those with alternative heterocycles .
Study on Antimycobacterial Activity
A recent study synthesized a series of thiazole derivatives and evaluated their antimycobacterial activity. Among these, this compound exhibited an MIC of approximately 8 µM against resistant strains of Mtb. The study also highlighted its low cytotoxicity profile in human macrophages .
Anti-inflammatory Potential
In addition to its antimicrobial properties, some thiazoles have shown potential anti-inflammatory effects. For example, compounds derived from similar structures demonstrated inhibitory activity against cyclooxygenases (COX), suggesting a dual role in managing infections and inflammation .
Q & A
Basic: What are the recommended synthetic methodologies for preparing Methyl 2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylate?
Answer:
The synthesis of thiazole carboxylates typically involves cyclization reactions. A common approach is refluxing precursors like 2-aminothiazol-4(5H)-one with sodium acetate and aldehyde derivatives in acetic acid, followed by crystallization and purification (e.g., recrystallization from DMF/acetic acid mixtures) . For ester derivatives like this compound, catalytic methods using 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) with Boc-protected intermediates can be employed, as seen in analogous syntheses of related thiazole esters . Key steps include:
- Cyclization : Formation of the thiazole ring via condensation.
- Esterification : Use of methylating agents (e.g., methyl chloride) under basic conditions.
- Purification : Column chromatography or recrystallization for high-purity yields.
Basic: How is crystallographic analysis performed to confirm the structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For thiazole derivatives, crystals are grown via slow evaporation of ethyl acetate or DMF solutions. Data collection at low temperatures (e.g., 113 K) using a diffractometer (e.g., Rigaku Saturn724+) ensures high-resolution results. SHELX software (SHELXL/SHELXS) is used for structure refinement, with R-factors typically <0.06 for reliable validation . Critical parameters include:
- Torsion angles : Confirm spatial arrangement of the hydroxyethyl and methyl ester groups.
- Hydrogen bonding : Intermolecular interactions (e.g., N–H⋯N or C–H⋯O) stabilize crystal packing .
Advanced: How do intramolecular hydrogen bonds influence the conformational stability of this compound?
Answer:
Intramolecular C–H⋯O hydrogen bonds between the hydroxyethyl group and the thiazole ring carbonyl oxygen create pseudo-six-membered rings, enforcing a planar conformation. This restricts rotational freedom, as observed in related compounds like Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, where such interactions reduce entropy-driven disordering . Computational studies (e.g., DFT) can quantify bond lengths (typically 2.5–3.0 Å) and angles (100–120°) to predict stability under varying solvents or temperatures.
Advanced: What analytical techniques resolve contradictions in purity assessments between HPLC and NMR data?
Answer:
Discrepancies may arise due to:
- HPLC limitations : Co-elution of isomers or non-UV-active impurities.
- NMR limitations : Signal overlap in crowded regions (e.g., δ 1.0–2.5 ppm for methyl/hydroxyethyl groups).
Resolution strategies :
2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to verify substituent positions .
LC-MS : Combines retention time with mass fragmentation patterns to identify impurities.
Elemental analysis : Validates stoichiometry (C, H, N, S) to confirm purity .
Advanced: How can molecular docking predict the bioactivity of this compound against enzyme targets?
Answer:
Docking studies (e.g., AutoDock Vina) model interactions between the compound and active sites (e.g., kinases or oxidoreductases). Key steps:
Protein preparation : Retrieve target structures from PDB (e.g., Bcr-Abl for leukemia studies).
Ligand optimization : Minimize energy using Gaussian09 or similar software.
Pose scoring : Prioritize poses with strong hydrogen bonds (e.g., thiazole carbonyl with catalytic lysine) and hydrophobic contacts (methyl/hydroxyethyl groups with nonpolar pockets).
Validation : Compare with known inhibitors (e.g., Dasatinib analogs) for binding affinity trends .
Advanced: What are the challenges in optimizing reaction yields for large-scale synthesis?
Answer:
Common issues include:
- Steric hindrance : Bulky hydroxyethyl groups reduce cyclization efficiency. Mitigate via microwave-assisted synthesis or high-pressure conditions.
- Side reactions : Ester hydrolysis under prolonged reflux. Control by using anhydrous solvents (e.g., THF) and inert atmospheres .
- Scale-up purification : Replace column chromatography with fractional crystallization (e.g., ethanol/water mixtures) .
Basic: How is the compound characterized using spectroscopic methods?
Answer:
- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O), 3200–3500 cm⁻¹ (hydroxy O–H stretch) .
- 1H NMR : Signals at δ 3.8–4.2 ppm (ester –OCH₃), δ 1.2–1.5 ppm (hydroxyethyl –CH₂CH₃) .
- 13C NMR : Carboxylate carbon at ~165 ppm, thiazole C2/C5 at 150–160 ppm .
Advanced: What computational models predict the compound’s solubility and partition coefficient (logP)?
Answer:
- COSMO-RS : Solubility in water/organic solvents via sigma-profiles.
- DFT calculations : Optimize geometry for accurate logP estimates using software like ALOGPS.
- Experimental validation : Compare with shake-flask method (octanol/water partitioning) .
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor | Reference |
|---|---|---|
| Molecular weight | 217.25 g/mol | - |
| logP (predicted) | 1.8–2.2 | |
| Hydrogen bond donors | 1 (hydroxyethyl) | |
| Rotatable bonds | 3 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
